3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide
Description
3-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with a 4-fluorophenyl group at position 5, an allyl group at position 3, and a thioether-linked propanamide side chain terminating in a phenethyl group. The compound’s core scaffold, thieno[2,3-d]pyrimidin-4-one, is widely studied in medicinal chemistry for kinase inhibition and anticancer applications due to its structural mimicry of purine bases .
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S2/c1-2-15-30-25(32)23-21(19-8-10-20(27)11-9-19)17-34-24(23)29-26(30)33-16-13-22(31)28-14-12-18-6-4-3-5-7-18/h2-11,17H,1,12-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXXKLNPZBHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide generally involves multi-step organic reactions. Initial steps often include the formation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group. Next, a series of nucleophilic substitution reactions incorporate the allyl and phenethyl groups. Typically, this involves the use of solvents like dichloromethane and catalysts such as palladium-based catalysts for coupling reactions.
Industrial Production Methods
For industrial-scale production, flow chemistry and automated synthesis platforms are used to streamline the process, ensuring high yields and reproducibility. The reaction conditions are tightly controlled, often employing continuous-flow reactors to optimize temperature, pressure, and reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the thieno ring structure.
Reduction: : Reduction reactions might modify the ketone group within the structure.
Substitution: : Common in functionalizing the molecule for specific applications.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substituting Agents: : Halogenation agents, sulfonating agents.
Major Products
Depending on the reaction, products can include various derivatives of the original compound, often enhancing or modifying its properties for targeted applications.
Scientific Research Applications
3-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is significant in several research areas:
Chemistry: : Used as a precursor for complex organic syntheses.
Biology: : Investigated for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Explored for potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry: : Applied in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The compound exerts its effects primarily through binding interactions with specific molecular targets, such as enzymes and receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. For instance, it might inhibit enzyme activity or block receptor sites, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison
*Calculated using average atomic masses.
Key Findings:
Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., N-phenyl derivatives in ). Allyl vs.
Thioether vs. Thioxo Linkages :
- The thioether (-S-) in the target compound and 618427-59-1 contrasts with thioxo (-S=O) groups in other analogs (e.g., ). Thioethers are less polar, possibly increasing membrane permeability but reducing aqueous solubility .
Side Chain Modifications :
- The phenethyl-propanamide side chain in the target compound introduces a bulky aromatic moiety, which may improve selectivity for receptors requiring extended hydrophobic contacts (e.g., kinase ATP-binding pockets) compared to shorter acetamide chains (e.g., ).
Notes
- References and highlight the diversity of thieno[2,3-d]pyrimidine applications, but contradictions exist (e.g., solubility trade-offs between fluorinated and amino-substituted derivatives).
- No abbreviations were used to maintain clarity per user guidelines.
Biological Activity
The compound 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is a thienopyrimidine derivative that has gained attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H20FN3O4S2 |
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes. Notably, it may inhibit key enzymes related to nucleic acid synthesis, particularly thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These enzymes are crucial for DNA replication and cell proliferation, making the compound a candidate for anticancer and antimicrobial applications .
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with DNA synthesis pathways. For instance, studies have demonstrated that derivatives of this compound can effectively target colon cancer cells, showcasing IC50 values comparable to established chemotherapeutics like methotrexate .
Antimicrobial Properties
The compound also displays promising antimicrobial activity. In vitro studies have reported effective inhibition against both bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) suggest that the compound's efficacy is on par with standard antibiotics .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Anticancer Study : A study evaluated the effects of the compound on SW1116 colon cancer cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting potent anticancer activity.
- Antimicrobial Evaluation : In another study, derivatives of this compound were tested against Mycobacterium tuberculosis and Moraxella catarrhalis, showing effective antimicrobial action with MIC values indicating strong potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific functional groups on the thienopyrimidine scaffold significantly influence biological activity. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
